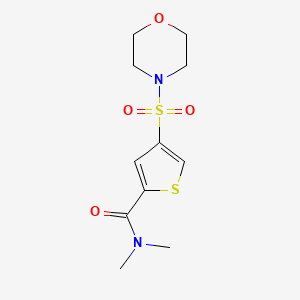
N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different fields of study.
Mécanisme D'action
The exact mechanism of action of N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act as a membrane-penetrating agent, allowing it to transport other molecules across the cell membrane. N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been found to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and pain, increase blood flow, and promote tissue regeneration. N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its ability to dissolve a wide range of organic compounds, making it a valuable solvent. N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is also relatively non-toxic and has a low risk of side effects. However, N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide can be unstable in certain conditions and may react with other chemicals, making it important to handle with care.
Orientations Futures
There are many potential future directions for research on N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, including further investigation into its anti-inflammatory and analgesic properties, its potential as a treatment for neurological disorders, and its use as a cryoprotectant for cells and tissues. Additionally, there may be new methods of synthesizing N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide that could improve its yield and purity, making it an even more valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide can be achieved through several different methods, including the reaction of dimethyl sulfate with sodium sulfonate, the reaction of dimethylamine with sulfur dioxide, and the reaction of dimethylamine with thiophosgene. These methods have been refined over the years, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been used in a variety of scientific research applications, including as a solvent for organic compounds, as a cryoprotectant for cells and tissues, and as a vehicle for drug delivery. N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been found to have anti-inflammatory and analgesic properties, making it useful in the treatment of certain medical conditions.
Propriétés
IUPAC Name |
N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-12(2)11(14)10-7-9(8-18-10)19(15,16)13-3-5-17-6-4-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYTYWZPGFODFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)
![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)